molecular formula C25H27ClN2O5S B7688747 N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B7688747
M. Wt: 503.0 g/mol
InChI Key: ZGPRJOKQINNURZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamido]acetamide is a synthetic acetamide derivative characterized by a structurally complex sulfonamido-acetamide backbone. Its molecular architecture includes:

  • A 3,4-dimethoxybenzenesulfonamido moiety linked to the central acetamide, contributing hydrogen-bonding capabilities via sulfonamido (-SO₂NH-) and methoxy (-OCH₃) groups.
  • A 2-phenylethyl substituent on the sulfonamido nitrogen, introducing aromatic hydrophobicity and conformational flexibility.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O5S/c1-18-21(26)10-7-11-22(18)27-25(29)17-28(15-14-19-8-5-4-6-9-19)34(30,31)20-12-13-23(32-2)24(16-20)33-3/h4-13,16H,14-15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPRJOKQINNURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide is a compound that has attracted attention due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as safety and toxicity data.

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various substituted compounds, showing effectiveness against multiple bacterial strains.

CompoundActivity Against BacteriaReference
N-(3-Chloro-2-Methylphenyl) CompoundEffective against Staphylococcus aureus and Escherichia coli
Derivatives with Fluorine SubstituentsEnhanced activity against Gram-positive bacteria

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. A structure-activity relationship (SAR) analysis revealed that certain modifications enhance efficacy against cancer cell lines.

In Vitro Studies on Cancer Cell Lines :

  • MCF-7 (Breast Cancer) : Some derivatives exhibited IC₅₀ values significantly lower than standard treatments.
  • HEPG2 (Liver Cancer) : Notable potency was observed.
CompoundIC₅₀ (μM)Cancer Type
Compound A0.62HEPG2
Compound B0.87MCF-7

These results suggest that this class of compounds may serve as leads in cancer therapy, potentially through mechanisms such as inhibition of enzymatic activity and induction of cell cycle arrest.

While the exact mechanisms remain to be fully elucidated, preliminary data suggest several pathways:

  • Enzymatic Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed in some studies.

Safety and Toxicity Profile

Understanding the safety profile is crucial for therapeutic applications. Initial findings indicate varying degrees of toxicity among derivatives.

Toxicological Data Summary

Study FocusFindings
Acute ToxicityModerate toxicity at high doses
Long-term EffectsFurther studies required

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study reported the synthesis of various derivatives with notable antimicrobial effects against resistant strains.
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives could significantly inhibit cancer cell proliferation compared to controls.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 3,4-dimethoxybenzenesulfonamido group distinguishes it from pesticidal analogs (e.g., alachlor, pretilachlor), which prioritize chloro and alkyl/ether substituents for membrane permeability and herbicidal activity .

Mechanistic Implications :

  • Pesticidal acetamides (e.g., alachlor) inhibit fatty acid elongation in plants via chloro and alkyl groups’ electrophilic interactions . The target compound’s sulfonamido group may instead target enzymes (e.g., sulfonamide-inhibited carbonic anhydrases) in biological systems.

Research Findings and Methodological Context

While direct studies on the target compound are unavailable, insights can be extrapolated:

  • Structural Analysis : X-ray crystallography (using programs like SHELX ) could resolve its conformation, particularly the spatial arrangement of the sulfonamido and methoxy groups, which influence bioactivity.
  • Synthetic Routes : The compound’s synthesis likely mirrors methods for analogous acetamides, involving nucleophilic substitution or coupling reactions to install the sulfonamido and chloro-methylphenyl groups.
  • Toxicity and Metabolism : Chloro and methoxy substituents may confer metabolic stability, but the sulfonamido group could predispose it to enzymatic cleavage, altering bioavailability .

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